![molecular formula C8H8BFO3 B1530981 4-Fluoro-3-formyl-5-methylphenylboronic acid CAS No. 1310384-23-6](/img/structure/B1530981.png)
4-Fluoro-3-formyl-5-methylphenylboronic acid
Overview
Description
4-Fluoro-3-formyl-5-methylphenylboronic acid (FMBA) is a unique chemical compound with the empirical formula C8H8BFO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of FMBA can be achieved via several methods, including direct fluorination of 3-formyl-5-methylphenylboronic acid with Selectfluor or N-fluorobenzenesulfonimide (NFSI), oxidative fluorination of 3-formyl-5-methylphenylboronic acid with elemental fluorine or xenon difluoride, or electrophilic fluorination of 3-formyl-5-methylphenylboronic acid with various fluorinating agents such as DAST or Deoxo-Fluor.Molecular Structure Analysis
The molecular weight of FMBA is 181.96 g/mol . The InChI code for FMBA is 1S/C8H8BFO3/c1-5-2-7 (9 (12)13)3-6 (4-11)8 (5)10/h2-4,12-13H,1H3 .Chemical Reactions Analysis
FMBA can be used in various chemical reactions. For instance, it can be used in the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase, stereoselective desymmetrizing rhodium-catalyzed allylic arylation, and solvent-free catalytic C-H functionalization reactions .Physical And Chemical Properties Analysis
FMBA is a white to off-white crystalline powder with a melting point of 159-163°C. It is sparingly soluble in water but readily soluble in organic solvents such as methanol, ethanol, and acetone.Scientific Research Applications
Drug Discovery
In medicinal chemistry, the compound’s functional groups offer a versatile platform for the synthesis of pharmaceuticals. It can be used to create novel inhibitors, such as those targeting neuronal nitric oxide synthase, and other biologically active molecules through various organic reactions .
Industrial Applications
This compound finds use in industrial chemistry where its reactivity can be harnessed for the preparation of various chemical intermediates. Its role in catalytic C-H functionalization reactions and homocoupling reactions is of particular interest for synthesizing complex industrial compounds .
Medical Research
4-Fluoro-3-formyl-5-methylphenylboronic acid: may contribute to medical research by serving as a building block for compounds with potential therapeutic effects. Its use in the synthesis of inhibitors and other active pharmaceutical ingredients could lead to advances in treatment options .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reagent in the development of analytical methods. Its well-defined structure and reactivity make it suitable for use in method validation and calibration processes .
Biotechnology
The compound’s versatility also extends to biotechnology, where it could be used in the synthesis of small molecules that interact with biological systems, potentially influencing processes like gene expression or protein function .
Safety And Hazards
properties
IUPAC Name |
(4-fluoro-3-formyl-5-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-7(9(12)13)3-6(4-11)8(5)10/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTRJUULLDUDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C=O)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-formyl-5-methylphenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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